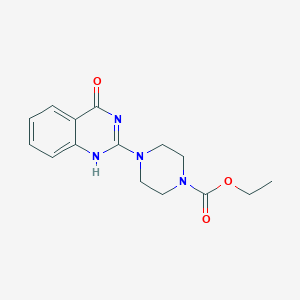
ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that features a quinazoline moiety. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate typically involves the reaction of anthranilic acid with various reagents. One common method is the Niementowski synthesis, where anthranilic acid is treated with an amide to form 4-oxo-3,4-dihydroquinazolines . The quinazoline moiety is then further functionalized to introduce the piperazine and ethyl carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline ring or the piperazine moiety.
Substitution: Substitution reactions can occur at different positions on the quinazoline ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazoline or piperazine rings.
科学研究应用
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The quinazoline moiety can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Benzoxazinone Derivatives: These compounds are structurally related and also show a wide range of biological activities.
Imidazole Derivatives: Although structurally different, imidazole derivatives share some overlapping biological activities with quinazoline derivatives.
Uniqueness
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
属性
IUPAC Name |
ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-22-15(21)19-9-7-18(8-10-19)14-16-12-6-4-3-5-11(12)13(20)17-14/h3-6H,2,7-10H2,1H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWMMRIBOZLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-thione](/img/structure/B7852240.png)
![methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B7852244.png)
![4,5-Dimethyl-2-[(3-oxo-1-cyclohexen-1-YL)amino]-3-thiophenecarbonitrile](/img/structure/B7852250.png)
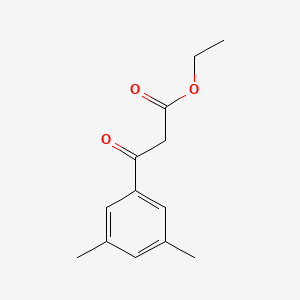
![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B7852262.png)
![(E)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B7852273.png)
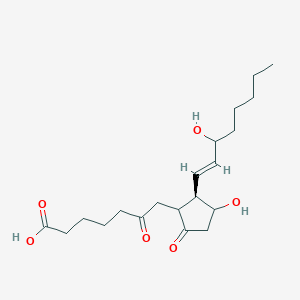
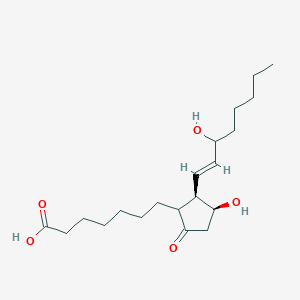
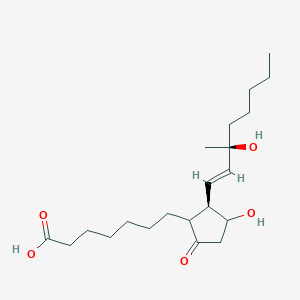
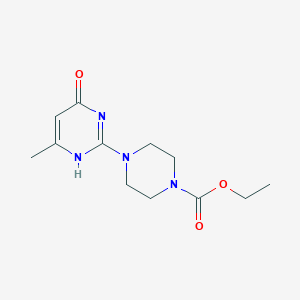
![6-methyl-3-[2-(2-phenyl-1,3-thiazol-4-yl)ethylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7852319.png)
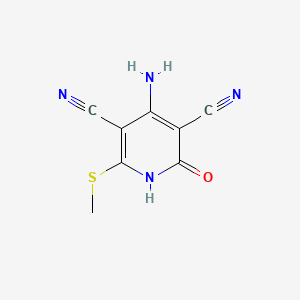
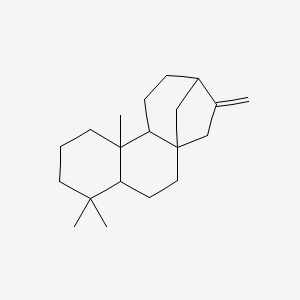
![Butyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852337.png)
